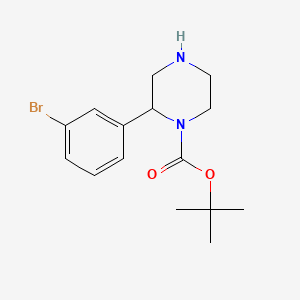

Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-17-10-13(18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZSCLDFLZZVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661730 | |

| Record name | tert-Butyl 2-(3-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886767-65-3 | |

| Record name | tert-Butyl 2-(3-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and a conceptual workflow for its investigation as a potential therapeutic agent.

Compound Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 341.25 g/mol | Sigma-Aldrich[1] |

| 341.24 g/mol | PubChem[2], AbacipharmTech[3] | |

| Molecular Formula | C₁₅H₂₁BrN₂O₂ | PubChem[2] |

| CAS Number | 886767-65-3 | Sigma-Aldrich[1] |

| MDL Number | MFCD07782036 | Sigma-Aldrich[1] |

Experimental Protocols

The following section details a representative synthetic protocol for this compound. The synthesis of related piperazine derivatives often involves the reaction of a piperazine precursor with a suitable protecting group and an aryl halide.

Synthesis of this compound

This procedure is a representative method and may require optimization for specific laboratory conditions.

Materials:

-

2-(3-Bromophenyl)piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(3-bromophenyl)piperazine in dichloromethane.

-

Addition of Base: Add triethylamine to the solution. This will act as a base to neutralize the acid formed during the reaction.

-

Addition of Protecting Group: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) in dichloromethane dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conceptual Workflow for Synthesis and Evaluation

The following diagram illustrates a logical workflow for the synthesis and subsequent biological evaluation of this compound, a common process in drug discovery. Piperazine derivatives are known to exhibit a wide range of pharmacological activities, including effects on the central nervous system.[4]

Caption: Workflow for Synthesis and Biological Evaluation.

References

- 1. This compound | 886767-65-3 [sigmaaldrich.com]

- 2. tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate | C15H21BrN2O2 | CID 70701069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate is a synthetic organic compound belonging to the arylpiperazine class of molecules. The piperazine ring is a common motif in medicinal chemistry, known for its versatile biological activities and favorable pharmacokinetic properties. The presence of a bromophenyl group and a bulky tert-butyl protecting group suggests its potential as a key intermediate in the synthesis of more complex pharmaceutical agents. This technical guide provides a comprehensive overview of the available information on its structure, synthesis, and potential applications, with a focus on data relevant to researchers in drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 2-position with a 3-bromophenyl group. The Boc group is a common protecting group for amines, which can be readily removed under acidic conditions, allowing for further functionalization of the piperazine nitrogen. The bromophenyl moiety offers a site for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).

Molecular Formula: C₁₅H₂₁BrN₂O₂

CAS Number: 886767-65-3[1]

Table 1: General Physicochemical Properties of Arylpiperazine Derivatives

| Property | General Range/Observation | Significance in Drug Discovery |

| Molecular Weight | 250 - 450 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP | 2 - 5 | Influences solubility, permeability, and metabolic stability. |

| pKa | 7.5 - 9.0 (for the unprotected nitrogen) | Affects ionization state at physiological pH, influencing receptor binding and solubility. |

| Solubility | Generally moderate in organic solvents, low in water. | Can be modulated by the nature of the aryl substituent and the second nitrogen substituent. |

Synthesis

A general synthetic approach for tert-butyl 2-arylpiperazine-1-carboxylates can be conceptualized based on established methods for similar compounds. A plausible synthetic workflow is outlined below. It is important to note that this represents a generalized pathway, and specific reaction conditions would require optimization.

Workflow for the Synthesis of this compound

Caption: A potential synthetic workflow for the preparation of the title compound and its subsequent use.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the N-Boc protection of 2-(3-bromophenyl)piperazine. This protocol is based on standard procedures for similar reactions and should be adapted and optimized for specific laboratory conditions.

Materials:

-

2-(3-Bromophenyl)piperazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 2-(3-bromophenyl)piperazine (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq).

-

Di-tert-butyl dicarbonate (1.1 eq) dissolved in DCM is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported in the reviewed literature, the broader class of arylpiperazine derivatives is known to interact with various biological targets, particularly within the central nervous system (CNS). Many arylpiperazine-containing drugs modulate the activity of neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D) receptors.

The general mechanism of action for many bioactive arylpiperazines involves their binding to G-protein coupled receptors (GPCRs), leading to the modulation of downstream signaling cascades.

Generalized Signaling Pathway for Arylpiperazine-based GPCR Ligands

Caption: A simplified diagram of a common signaling pathway modulated by arylpiperazine compounds.

Applications in Drug Discovery and Development

This compound serves as a valuable building block for the synthesis of compound libraries for high-throughput screening. The Boc-protected nitrogen allows for selective deprotection and subsequent derivatization, while the bromo-phenyl moiety is a versatile handle for introducing molecular diversity through various cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Logical Workflow for Library Synthesis

Caption: A logical workflow illustrating the use of the title compound in combinatorial library synthesis.

Conclusion

This compound is a strategically important building block in medicinal chemistry. While specific experimental and biological data for this particular molecule are limited in publicly accessible literature, its structure offers significant potential for the synthesis of novel, biologically active compounds. The presence of both a readily deprotectable Boc group and a versatile bromophenyl handle makes it an ideal starting material for the creation of diverse chemical libraries aimed at discovering new therapeutic agents, particularly for CNS disorders. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

An In-depth Technical Guide to tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate (CAS No: 886767-65-3). Due to the limited availability of experimental data for this specific compound, this guide also includes comparative data for closely related isomers and outlines general experimental protocols applicable to this class of molecules.

Core Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. Below is a summary of available data for the target compound and a closely related isomer for comparative purposes.

| Property | This compound | tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate (Isomer) |

| CAS Number | 886767-65-3[1] | 886767-69-7[2] |

| Molecular Formula | C₁₅H₂₁BrN₂O₂[1] | C₁₅H₂₁BrN₂O₂[2] |

| Molecular Weight | 341.24 g/mol [3] | 341.24 g/mol [2] |

| Boiling Point | 414.2°C at 760 mmHg[3] | Not Available |

| Density | 1.306 g/cm³[3] | Not Available |

| Flash Point | 204.3°C[3] | Not Available |

| Melting Point | Not Available | Not Available |

| Solubility | Not Available | Not Available |

| Appearance | Solid[4] | Not Available |

Note: Data for tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate is computationally generated by PubChem.[2]

Experimental Protocols

The synthesis of N-Boc protected bromophenyl piperazines typically involves the protection of one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group, followed by or preceded by the introduction of the bromophenyl moiety.

Representative Synthesis of N-Boc Protected Bromophenyl Piperazines:

A common method for the synthesis of N-aryl piperazines is the Buchwald-Hartwig amination.[5] This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.

Materials:

-

1-Bromo-3-iodobenzene (or other suitable bromophenyl precursor)

-

tert-Butyl piperazine-1-carboxylate

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., RuPhos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, tert-butyl piperazine-1-carboxylate, palladium catalyst, ligand, and base.

-

Add the anhydrous solvent to the flask.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir for the required time (monitored by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired tert-butyl arylpiperazine-1-carboxylate.

Characterization:

The structure and purity of the synthesized compound are typically confirmed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule. For N,N'-substituted piperazines, dynamic NMR studies may be necessary to understand the conformational isomers.[6][7][8]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight of the compound.[9]

Experimental Workflow and Logical Relationships

The following diagrams illustrate a general workflow for the synthesis and characterization of this compound.

Caption: General Synthesis Workflow for N-Aryl Piperazines.

Caption: Workflow for Product Characterization.

References

- 1. m.molbase.com [m.molbase.com]

- 2. tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate | C15H21BrN2O2 | CID 70701069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kina Tert-butil 2-(3-bromofenil)piperazin-1-karboksilat CAS: 886767-65-3 ProizvoÄaÄi - Besplatan uzorak - Alfa Chemical [ba.alfachemar.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of the core heterocyclic structure, 2-(3-bromophenyl)piperazine, followed by the regioselective introduction of a tert-butoxycarbonyl (Boc) protecting group.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence. The first step involves the construction of the 2-substituted piperazine ring, followed by the protection of the secondary amine at the 1-position with a Boc group.

Figure 1: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of the target compound. These protocols are based on established chemical principles for the synthesis of analogous compounds.

Step 1: Synthesis of 2-(3-bromophenyl)piperazine

This procedure involves the reaction of 3-bromostyrene oxide with ethylenediamine, leading to the formation of the piperazine ring.

Experimental Workflow

Figure 2: Experimental workflow for the synthesis of 2-(3-bromophenyl)piperazine.

Methodology:

-

Reaction Setup: To a solution of 3-bromostyrene oxide (1.0 eq) in a suitable solvent such as ethanol or isopropanol (approximately 5-10 mL per gram of styrene oxide) is added an excess of ethylenediamine (3.0-5.0 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by vacuum distillation to afford 2-(3-bromophenyl)piperazine.

Step 2: Synthesis of this compound

This step involves the regioselective N-Boc protection of the synthesized 2-(3-bromophenyl)piperazine.

Experimental Workflow

Figure 3: Experimental workflow for the N-Boc protection of 2-(3-bromophenyl)piperazine.

Methodology:

-

Reaction Setup: 2-(3-bromophenyl)piperazine (1.0 eq) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. A suitable base, for instance, triethylamine (1.2-1.5 eq) or diisopropylethylamine (DIPEA), is added to the solution.

-

Reagent Addition: The mixture is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) in the same solvent is added dropwise.

-

Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for 2-12 hours. Reaction progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is washed sequentially with a dilute aqueous acid solution (e.g., 1 M HCl), a saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Please note that yields are representative and may vary based on reaction scale and optimization.

| Step | Reactants | Product | Solvent | Base | Typical Yield (%) |

| 1 | 3-Bromostyrene Oxide, Ethylenediamine | 2-(3-bromophenyl)piperazine | Ethanol | - | 60-75 |

| 2 | 2-(3-bromophenyl)piperazine, Di-tert-butyl dicarbonate | This compound | Dichloromethane | Triethylamine | 85-95 |

Table 1: Summary of Reactions and Expected Yields

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. The provided experimental protocols, based on well-established chemical transformations, offer a solid foundation for researchers in the field of organic synthesis and drug development to produce this valuable intermediate. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity on a larger scale.

The Evolving Landscape of (3-bromophenyl)piperazine Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (3-bromophenyl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the design and synthesis of novel therapeutic agents targeting a wide array of biological systems. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships (SAR) of (3-bromophenyl)piperazine derivatives, with a focus on their applications in oncology and neuroscience. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development in this promising area.

Core Synthetic Strategies

The synthesis of (3-bromophenyl)piperazine derivatives typically commences with the formation of the core 1-(3-bromophenyl)piperazine structure, which can be achieved through several established methods. A common approach involves the reaction of 3-bromoaniline with bis(2-chloroethyl)amine hydrochloride.[1] Another strategy employs a Buchwald-Hartwig amination reaction between 1,3-dibromobenzene and N-methylpiperazine in the presence of a palladium catalyst and a phosphine ligand.

Further functionalization at the N4 position of the piperazine ring is the most common strategy to generate diverse libraries of compounds. This is often accomplished through nucleophilic substitution reactions with various alkyl or aryl halides, or through reductive amination with aldehydes or ketones. For instance, a Mannich reaction can be employed to introduce a methylene bridge between the piperazine nitrogen and another pharmacophore, as demonstrated in the synthesis of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.[2]

Therapeutic Applications and Biological Activity

(3-Bromophenyl)piperazine derivatives have demonstrated significant potential across multiple therapeutic areas, most notably in the treatment of cancer and central nervous system (CNS) disorders.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of (3-bromophenyl)piperazine derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways. For example, certain piperazine derivatives have been shown to induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[3][4] This multi-targeted approach can be particularly effective in overcoming drug resistance.

The table below summarizes the in vitro anticancer activity of a selection of arylpiperazine derivatives, illustrating the impact of various substitutions on their potency. While not all compounds contain the specific 3-bromo substitution, they provide valuable insights into the structure-activity relationships of this class of molecules.

| Compound ID | R1 | R2 | R3 | R4 | Cell Line | IC50 (µM) | Reference |

| XIIb | H | Br | H | H | NCI-H522 | <10 | [5] |

| XIIc | H | Cl | H | H | NCI-H522 | <10 | [5] |

| 3n | (Alepterolic acid derivative) | - | - | - | MDA-MB-231 | 5.55 ± 0.56 | [6] |

| A-11 | (Methylpiperazine derivative) | - | - | - | A-549 | 5.71 | [7] |

| A-11 | (Methylpiperazine derivative) | - | - | - | HCT-116 | 4.26 | [7] |

| 19 | (Purine analog) | - | - | - | Huh7 | <5 | [8] |

Neurological Activity

The arylpiperazine moiety is a well-established pharmacophore for targeting serotonin (5-HT) and dopamine (D) receptors, which are crucial in the pathophysiology of various neurological and psychiatric disorders. Derivatives of (3-bromophenyl)piperazine have been investigated as ligands for these receptors, with potential applications as antidepressants, anxiolytics, and antipsychotics.

The affinity of these compounds for their respective targets is typically determined through radioligand binding assays. The following table presents the binding affinities (Ki or IC50) of several arylpiperazine derivatives for the 5-HT1A receptor, a key target in the treatment of anxiety and depression.

| Compound ID | Aryl Substitution | Linker | Terminal Group | Ki (nM) for 5-HT1A | Reference |

| 23 | 2,3-dihydro-1,4-benzodioxin-5-yl | n-hexyl | - | 0.50 | [9] |

| 39 | benzo[b]furan-7-yl | n-hexyl | - | 0.54 | [9] |

| (General) | 2-methoxyphenyl | 4-carbon chain | Heteroaryl amide | Optimal | [10] |

Key Experimental Protocols

Synthesis of 1-(3-bromo-phenyl)-4-methyl-piperazine[2]

Materials:

-

1,3-Dibromobenzene

-

N-methylpiperazine

-

Anhydrous toluene

-

2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Sodium tert-butoxide

-

Ethyl acetate (EtOAc)

-

Water

-

1.6 M HCl solution

-

1 M NaOH solution

-

Sodium bicarbonate

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a dry, argon-filled flask, add 1,3-dibromobenzene (0.90 mmol, 7.49 mmol), N-methylpiperazine (0.28 mL, 2.50 mmol), and anhydrous toluene (7 mL) via syringe.

-

Mix the solution thoroughly before adding BINAP (47 mg) and Pd2(dba)3 (23 mg).

-

Refill the flask with Argon and add DBU (0.93 g, 2.5 equiv.) via syringe.

-

Warm the reaction mixture to 60 °C.

-

Add freshly ground sodium tert-butoxide in one portion to initiate the reaction.

-

Stir the reaction at 60 °C overnight.

-

If TLC analysis indicates the presence of remaining piperazine, heat the reaction to 100 °C and stir for another 24 hours.

-

Partition the reaction mixture between EtOAc (20 mL) and water (20 mL).

-

Extract the aqueous layer again with EtOAc.

-

Wash the combined organic layers with 1.6 M HCl solution (2 x 10 mL).

-

Basify the acidic solution containing the product first with an equal volume of 1 M NaOH solution, then carefully add solid sodium bicarbonate to adjust the pH to 8.5.

-

Extract the product back into EtOAc (2 x 15 mL).

-

Wash the organic layer with brine, dry over MgSO4, and evaporate to dryness to yield the pure product as a yellow oil.

Radioligand Binding Assay for 5-HT1A Receptor Affinity[11][12]

Materials:

-

Crude cell membrane homogenates from HEK cells stably transfected with human 5-HT1A receptor.

-

[3H]-8-OH-DPAT (radioligand).

-

Test compounds (e.g., (3-bromophenyl)piperazine derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer, cell membrane homogenate (containing a specific amount of protein), the radioligand at a concentration near its Kd, and the test compound at various concentrations.

-

For determining total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of a known non-labeled 5-HT1A ligand (e.g., serotonin).

-

Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value (the inhibitory constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanism of Action

To illustrate the complex biological processes modulated by (3-bromophenyl)piperazine derivatives, the following diagrams, generated using the DOT language for Graphviz, depict a representative experimental workflow and a key signaling pathway.

Caption: A generalized workflow for the discovery and development of (3-bromophenyl)piperazine derivatives.

Caption: The induction of apoptosis by a (3-bromophenyl)piperazine derivative via intrinsic and extrinsic pathways.

Conclusion and Future Directions

The (3-bromophenyl)piperazine scaffold continues to be a rich source of novel drug candidates with diverse pharmacological activities. The synthetic accessibility and the potential for facile structural modification make it an attractive starting point for the development of new therapeutics. Future research in this area will likely focus on the development of more selective and potent derivatives, the elucidation of their precise mechanisms of action, and their evaluation in preclinical and clinical settings. The integration of computational modeling and experimental screening will be crucial in accelerating the discovery of the next generation of (3-bromophenyl)piperazine-based drugs.

References

- 1. 1-(3-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Secure Verification [cherry.chem.bg.ac.rs]

The Enigmatic World of Bromophenylpiperazines: A Deep Dive into Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The bromophenylpiperazine scaffold, a key pharmacophore in modern medicinal chemistry, has garnered significant attention for its diverse biological activities. As derivatives of the well-established arylpiperazine class, these compounds exhibit a wide spectrum of interactions with crucial biological targets, particularly within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of bromophenylpiperazine compounds, focusing on their receptor binding affinities, functional activities, and the experimental methodologies used to elucidate their pharmacological profiles.

Core Biological Profile: Interaction with Serotonin and Dopamine Systems

Bromophenylpiperazine derivatives primarily exert their effects through modulation of serotonergic and dopaminergic pathways, which are integral to mood, cognition, and motor control. The position of the bromine atom on the phenyl ring (ortho, meta, or para) significantly influences the compound's affinity and selectivity for various receptor subtypes.

Serotonin Receptor Interactions

Arylpiperazines, including their brominated analogs, are well-known for their interactions with a variety of serotonin (5-HT) receptors. Notably, several bromophenylpiperazine derivatives have demonstrated high affinity for the 5-HT1A receptor, a key target in the treatment of anxiety and depression. For instance, the compound 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one has been reported to exhibit a high affinity for the 5-HT1A receptor with a Ki value of 0.78 nM.[1] The para-bromo substitution on the phenylpiperazine moiety has also been associated with high-affinity binding to 5-HT1A receptors.

Dopamine Receptor Interactions

The dopaminergic system is another primary target for bromophenylpiperazine compounds. N-phenylpiperazine analogs have been shown to bind to D2 and D3 dopamine receptors, with some derivatives exhibiting nanomolar affinities.[2] This interaction is of particular interest for the development of antipsychotic medications and treatments for Parkinson's disease.

Quantitative Analysis of Biological Activity

To facilitate a comparative analysis of the biological activity of various bromophenylpiperazine compounds, the following tables summarize the available quantitative data from in vitro studies.

Table 1: Serotonin Receptor Binding Affinities (Ki) of Bromophenylpiperazine Derivatives

| Compound | Receptor Subtype | Ki (nM) | Reference |

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.78 | [1] |

| para-bromophenylpiperazine derivative | 5-HT1A | High Affinity | Inferred from SAR studies |

| ortho-bromophenylpiperazine derivative | 5-HT1A/5-HT2A | Varies | [3] |

| meta-bromophenylpiperazine derivative | 5-HT1A/5-HT2A | Varies | [3] |

Table 2: Dopamine Receptor Binding Affinities (Ki) of N-Phenylpiperazine Analogs

| Compound Class | Receptor Subtype | Ki Range (nM) | Reference |

| N-phenylpiperazine analogs | D2 | Low nM | [2] |

| N-phenylpiperazine analogs | D3 | Low nM | [2] |

Table 3: Functional Activity (EC50/IC50) of Arylpiperazine Derivatives

| Compound Class | Assay Type | Receptor Target | Activity | Value Range | Reference |

| Arylpiperazine Derivatives | cAMP Functional Assay | Dopamine D2 | Agonist/Antagonist | Varies | General knowledge |

| Arylpiperazine Derivatives | Calcium Flux Assay | Serotonin 5-HT2A | Agonist/Antagonist | Varies | General knowledge |

Key Experimental Protocols

The characterization of the biological activity of bromophenylpiperazine compounds relies on a suite of established in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues through homogenization and centrifugation.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP Measurement

Cyclic AMP (cAMP) assays are used to determine the functional activity of a compound at G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.

Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR and to quantify its potency (EC50) or inhibitory activity (IC50).

General Protocol for a Gi-coupled Receptor (e.g., Dopamine D2):

-

Cell Culture: Cells stably expressing the receptor of interest are cultured to an appropriate density.

-

Assay Medium: A serum-free medium is used for the assay.

-

Forskolin Stimulation: Cells are stimulated with forskolin, an activator of adenylyl cyclase, to induce cAMP production.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound. Agonists will inhibit the forskolin-induced cAMP production, while antagonists will block the effect of a known agonist.

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

cAMP Detection: The concentration of cAMP is measured using a competitive immunoassay, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring the extracellular levels of neurotransmitters and their metabolites in the brain of a living animal, providing insights into the neurochemical effects of a compound.

Objective: To assess the effect of a bromophenylpiperazine compound on the release of neurotransmitters like serotonin and dopamine in specific brain regions.

General Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex) of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: The dialysate, containing substances that have diffused from the extracellular fluid across the probe's semipermeable membrane, is collected at regular intervals.

-

Compound Administration: The test compound is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

-

Neurotransmitter Analysis: The collected dialysate samples are analyzed using highly sensitive analytical techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Mass Spectrometry (LC-MS/MS) to quantify the levels of neurotransmitters and their metabolites.

-

Data Analysis: Changes in neurotransmitter levels over time are compared to baseline levels to determine the effect of the compound.

Signaling Pathways and Logical Relationships

The interaction of bromophenylpiperazine compounds with their target receptors initiates a cascade of intracellular signaling events. These pathways are crucial for understanding the downstream cellular and physiological effects of these compounds.

Conclusion

Bromophenylpiperazine compounds represent a promising class of molecules with significant potential for the development of novel therapeutics targeting CNS disorders. Their activity is primarily mediated through interactions with serotonin and dopamine receptors, and the specific pharmacological profile can be finely tuned by altering the substitution pattern on the phenyl ring. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this important chemical scaffold. Further research, particularly comprehensive structure-activity relationship studies across a wider range of receptor subtypes and detailed investigations into their downstream signaling effects, will be crucial for unlocking the full therapeutic potential of bromophenylpiperazine derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]

- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Targets of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate is a synthetic organic molecule featuring a piperazine ring substituted with a 3-bromophenyl group and a tert-butoxycarbonyl (Boc) protecting group. The core of this molecule, the (3-bromophenyl)piperazine moiety, is a common scaffold in medicinal chemistry, known to interact with a variety of biological targets. The Boc protecting group is typically removed in the final active pharmaceutical ingredient, unmasking the secondary amine of the piperazine ring, which is often crucial for biological activity. This guide provides a comprehensive overview of the potential biological targets of the deprotected (3-bromophenyl)piperazine core, supported by quantitative data from structurally related compounds, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and experimental workflows.

Potential Biological Targets

The arylpiperazine scaffold is a well-established pharmacophore that exhibits affinity for a range of G-protein coupled receptors (GPCRs) and other important biological targets. Based on the structure of (3-bromophenyl)piperazine, the following are its most probable biological targets:

-

Serotonin Receptors (5-HT Receptors): Arylpiperazines are renowned for their interaction with various serotonin receptor subtypes. The nitrogen atom of the piperazine ring is a key pharmacophoric feature for binding to these receptors.

-

Dopamine Receptors (D receptors): Phenylpiperazine derivatives have been extensively investigated as ligands for dopamine receptors, particularly the D2-like family (D2, D3, and D4).

-

Androgen Receptor (AR): Some arylpiperazine derivatives have been identified as antagonists of the androgen receptor, a key target in the development of therapies for prostate cancer.

-

Epidermal Growth Factor Receptor (EGFR) Kinase: The phenylpiperazine motif has been incorporated into inhibitors of EGFR, a receptor tyrosine kinase implicated in various cancers.

-

Histamine H3 Receptor: Piperazine-containing compounds have been developed as antagonists for the histamine H3 receptor, a target for neurological and cognitive disorders.

Quantitative Data for (Aryl)piperazine Derivatives

The following tables summarize the binding affinities and potencies of various arylpiperazine derivatives, including those with halogenated phenyl rings, for the potential biological targets. This data provides an indication of the potential activity of the (3-bromophenyl)piperazine core.

Table 1: Binding Affinities of Arylpiperazine Derivatives for Serotonin Receptors

| Compound/Derivative | Receptor Subtype | Kᵢ (nM) | Reference Compound |

| 1-(3-chlorophenyl)piperazine | 5-HT₁ₐ | 23.9 | WAY-100635 |

| 1-(2-methoxyphenyl)piperazine | 5-HT₁ₐ | 41.5 | 8-OH-DPAT |

| 1-(2,3-dichlorophenyl)piperazine | 5-HT₁ₐ | 25 | WAY-100635 |

| 1-(3-chlorophenyl)piperazine | 5-HT₂ₐ | 39.4 | Ketanserin |

| 1-(2-methoxyphenyl)piperazine | 5-HT₂ₐ | 315 | Ketanserin |

| 1-(3-chlorophenyl)piperazine | 5-HT₇ | 45.0 | SB-269970 |

| 1-(2-methoxyphenyl)piperazine | 5-HT₇ | 42.5 | SB-269970 |

Table 2: Binding Affinities of Arylpiperazine Derivatives for Dopamine Receptors

| Compound/Derivative | Receptor Subtype | Kᵢ (nM) | Reference Compound |

| 1-(2,3-dichlorophenyl)piperazine | D₂ | 300 | Spiperone |

| 1-(2-methoxyphenyl)piperazine | D₂ | <0.3 | Spiperone |

| 1-(2,3-dichlorophenyl)piperazine | D₃ | >50-fold selective for D₂ | Spiperone |

| 1-(2-methoxyphenyl)piperazine | D₃ | >50-fold selective for D₂ | Spiperone |

Table 3: Potency of Arylpiperazine Derivatives against Androgen Receptor and Cancer Cell Lines

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Target/Assay |

| 4-[4-cyano-(3-trifluoromethyl)phenyl]-N-(4-fluorophenyl)piperazine-1-carboxamide | LNCaP | 0.47 | AR Antagonism |

| Arylpiperazine Derivative 21 | LNCaP | < 3 | AR Binding Affinity |

| Arylpiperazine Derivative 10 | DU145 | 0.90 | Cell Viability |

Table 4: Potency of Phenylpiperazine Derivatives against EGFR Kinase and Cancer Cell Lines

| Compound/Derivative | Cell Line/Enzyme | IC₅₀ (µM) |

| Phenylpiperazine Derivative 3p | EGFR | 0.08 |

| Phenylpiperazine Derivative 3p | A549 | nanomolar range |

Table 5: Binding Affinities of Piperidine Derivatives for Histamine H3 Receptor

| Compound/Derivative | Receptor | pA₂ |

| 1-(2-benzofuranylmethyl)-4-[5-(N-methyl-N-propyl)pentyloxy]piperidine | H₃ | 8.47 |

| 1-(3-benzofuranylmethyl)-4-[5-(N-methyl-N-propyl)pentyloxy]piperidine | H₃ | 8.15 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of compounds with the potential biological targets.

Serotonin 5-HT₁ₐ Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human 5-HT₁ₐ receptor.

Materials:

-

HEK-293 cells stably expressing the human 5-HT₁ₐ receptor.

-

[³H]-8-OH-DPAT (radioligand).

-

WAY-100635 (reference antagonist).

-

Test compound (e.g., deprotected this compound).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

96-well microplates.

-

Cell harvester and glass fiber filters.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK-293 cells expressing the 5-HT₁ₐ receptor.

-

Homogenize cells in ice-cold assay buffer.

-

Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 20 min at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, [³H]-8-OH-DPAT (at a concentration near its Kₔ), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-8-OH-DPAT, a high concentration of WAY-100635, and membrane suspension.

-

Competitive Binding: Serial dilutions of the test compound, [³H]-8-OH-DPAT, and membrane suspension.

-

-

Incubate the plate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Dopamine D₂ Receptor Radioligand Binding Assay using [³H]-Spiperone

Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine D₂ receptor.[1][2][3]

Materials:

-

Cell membranes expressing the human dopamine D₂ receptor (e.g., from CHO or HEK-293 cells).[2]

-

(+)-Butaclamol or Haloperidol (for non-specific binding).[2]

-

Test compound.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[1]

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.[1]

-

Scintillation cocktail.

-

Cell harvester and glass fiber filters.[2]

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: As described for the 5-HT₁ₐ receptor binding assay, using cells expressing the D₂ receptor.

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, [³H]-Spiperone (at a concentration near its Kₔ, typically 0.1-0.3 nM), and membrane suspension.[1]

-

Non-specific Binding: Assay buffer, [³H]-Spiperone, a high concentration of (+)-butaclamol (e.g., 10 µM), and membrane suspension.[2]

-

Competitive Binding: Serial dilutions of the test compound, [³H]-Spiperone, and membrane suspension.

-

-

Incubate the plate at 25°C for 90 minutes.[1]

-

-

Filtration and Counting: As described for the 5-HT₁ₐ receptor binding assay.

-

Data Analysis: As described for the 5-HT₁ₐ receptor binding assay.

Androgen Receptor (AR) Antagonist Assay in LNCaP Cells

Objective: To determine the ability of a test compound to antagonize androgen-induced proliferation of LNCaP prostate cancer cells.[4]

Materials:

-

LNCaP human prostate cancer cell line.[4]

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Charcoal-stripped FBS.

-

Dihydrotestosterone (DHT) or a synthetic androgen like R1881.[4]

-

Test compound.

-

96-well cell culture plates.

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo).[4]

-

Plate reader.

Procedure:

-

Cell Culture:

-

Assay Setup:

-

Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with:

-

Vehicle control (e.g., DMSO).

-

DHT (e.g., 1 nM) to stimulate proliferation.[4]

-

DHT (1 nM) in the presence of serial dilutions of the test compound.

-

Test compound alone to check for intrinsic activity.

-

-

Incubate the plate for 3-5 days.

-

-

Cell Proliferation Measurement:

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (0% inhibition) and the DHT-only control (100% proliferation).

-

Plot the percentage of inhibition of DHT-induced proliferation against the log concentration of the test compound.

-

Determine the IC₅₀ value from the dose-response curve.

-

EGFR Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against the EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase domain.

-

Poly(Glu,Tyr) 4:1 peptide substrate.

-

ATP.

-

Kinase assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

-

Test compound.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well plates.

-

Luminometer.

Procedure:

-

Assay Setup:

-

In a 384-well plate, add:

-

Kinase assay buffer.

-

Serial dilutions of the test compound in DMSO (final DMSO concentration ≤1%).

-

EGFR kinase (at a pre-determined optimal concentration).

-

-

Incubate for 10 minutes at room temperature.

-

-

Kinase Reaction:

-

Initiate the reaction by adding a mixture of the peptide substrate and ATP (at its Kₘ concentration).

-

Incubate for 60 minutes at 30°C.

-

-

Signal Detection (using ADP-Glo™):

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Measurement and Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the percentage of kinase inhibition against the log concentration of the test compound.

-

Determine the IC₅₀ value from the dose-response curve.

-

Histamine H₃ Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human histamine H₃ receptor.

Materials:

-

HEK-293 cells stably expressing the human H₃ receptor.

-

[³H]-Nα-methylhistamine (radioligand).

-

Thioperamide or Clobenpropit (for non-specific binding).

-

Test compound.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

96-well plates.

-

Cell harvester and glass fiber filters.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: As described for the 5-HT₁ₐ receptor binding assay, using cells expressing the H₃ receptor.

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, [³H]-Nα-methylhistamine (at a concentration near its Kₔ), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-Nα-methylhistamine, a high concentration of thioperamide (e.g., 10 µM), and membrane suspension.

-

Competitive Binding: Serial dilutions of the test compound, [³H]-Nα-methylhistamine, and membrane suspension.

-

-

Incubate the plate at 25°C for 120 minutes.

-

-

Filtration and Counting: As described for the 5-HT₁ₐ receptor binding assay.

-

Data Analysis:

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the potential targets of (3-bromophenyl)piperazine derivatives.

Caption: Simplified 5-HT1A receptor signaling pathway leading to neuronal inhibition.

Caption: The EGFR-MAPK signaling cascade, a key driver of cell proliferation.

Caption: General workflow for a competitive radioligand binding assay.

Caption: A typical workflow for a cell-based proliferation assay.

Conclusion

The (3-bromophenyl)piperazine core, present in this compound, is a versatile scaffold with the potential to interact with a range of important biological targets, primarily within the central nervous system and in the context of cancer. The data presented for structurally related arylpiperazine derivatives suggest that this core is likely to exhibit activity at serotonin and dopamine receptors, and may also possess antagonistic properties at the androgen receptor and inhibitory effects on EGFR kinase. The provided experimental protocols offer a robust framework for the in-depth biological characterization of this and similar compounds. Further investigation, including the synthesis and comprehensive biological evaluation of the deprotected form of this compound, is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 6. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Schild equation - Wikipedia [en.wikipedia.org]

- 8. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

Methodological & Application

Application Notes and Protocols: NMR Analysis of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) analysis of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate. Due to the absence of publicly available, experimentally verified ¹H and ¹³C NMR data for this specific compound in our search, this report presents predicted data based on the analysis of structurally similar molecules. A comprehensive, generalized protocol for NMR data acquisition is also provided, alongside a workflow diagram for the experimental and analytical process.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from spectral data of analogous compounds containing tert-butyl, piperazine, and bromophenyl moieties.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| ~7.45 | t | ~7.8 | 1H | Ar-H |

| ~7.35 | d | ~7.8 | 1H | Ar-H |

| ~7.20 | d | ~7.8 | 1H | Ar-H |

| ~7.15 | s | - | 1H | Ar-H |

| ~4.10 | br s | - | 1H | N-CH-Ar |

| ~3.85 | m | - | 1H | Piperazine-H |

| ~3.40 | m | - | 1H | Piperazine-H |

| ~3.10-2.90 | m | - | 4H | Piperazine-H |

| ~1.48 | s | - | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~154.5 | C=O (carbamate) |

| ~143.0 | Ar-C |

| ~131.0 | Ar-C |

| ~130.5 | Ar-C |

| ~128.0 | Ar-C |

| ~125.0 | Ar-C |

| ~122.5 | Ar-C (C-Br) |

| ~80.0 | C (CH₃)₃ |

| ~55.0 | N-C H-Ar |

| ~45-50 | Piperazine-C |

| ~28.5 | C(C H₃)₃ |

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Sample Concentration: Weigh approximately 5-10 mg of the purified this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette to prevent shimming issues.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe for the appropriate nucleus (¹H or ¹³C) to ensure optimal sensitivity.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: ~1-5 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

3. Data Processing and Analysis:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline of the spectrum to be flat.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Peak Picking and Integration: Identify all significant peaks and integrate their areas for ¹H NMR to determine the relative number of protons.

-

Data Interpretation: Assign the peaks to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and coupling constants.

Workflow Visualization

The following diagram illustrates the general workflow for NMR data acquisition and analysis.

Caption: Workflow for NMR Data Acquisition and Analysis.

Application Note: Purification of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate by Flash Column Chromatography

Abstract

This application note details a robust method for the purification of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocol outlines the use of flash column chromatography on silica gel to effectively remove impurities and isolate the desired product with high purity. This method is suitable for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is present in a variety of bioactive molecules. The synthesis of this intermediate often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, an efficient purification method is critical to ensure the quality and reliability of subsequent synthetic steps and biological assays. Flash column chromatography is a widely used technique for the purification of organic compounds due to its speed, efficiency, and scalability.[1][2][3][4] This document provides a detailed protocol for the purification of the title compound using this technique.

Experimental Overview

The purification strategy involves the separation of the target compound from impurities based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. The crude reaction mixture is loaded onto a silica gel column and eluted with a gradient of ethyl acetate in hexanes. The fractions are monitored by thin-layer chromatography (TLC) to identify and collect those containing the pure product.

Data Presentation

While specific quantitative data for the purification of this compound is not available in the cited literature, the following table provides representative data that can be expected when purifying similar N-Boc protected piperazine derivatives using flash chromatography.

| Parameter | Expected Value | Notes |

| Stationary Phase | Silica Gel (230-400 mesh) | A standard particle size for flash chromatography, offering a good balance between resolution and flow rate.[5] |

| Mobile Phase | Gradient of 0% to 50% Ethyl Acetate in Hexanes | The optimal gradient may need to be determined empirically based on TLC analysis.[6] |

| Flow Rate | 20-50 mL/min (for a medium-sized column) | Dependent on column dimensions and desired separation time. |

| Detection | UV at 254 nm (for TLC) | The bromophenyl group should be UV active. |

| Typical Rf of Product | 0.3 - 0.5 (in 30% Ethyl Acetate/Hexanes) | This is an estimated value and should be determined by TLC before running the column. |

| Expected Purity | >95% | As determined by analytical techniques such as HPLC or NMR. |

| Expected Yield | 80-95% | Recovery from the chromatographic step, dependent on the purity of the crude material and technique. |

Detailed Experimental Protocol

Materials and Reagents

-

Crude this compound

-

Silica Gel (230-400 mesh)[5]

-

Hexanes (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Dichloromethane (DCM, for sample loading)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Potassium Permanganate or Ceric Ammonium Molybdate stain

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Flash chromatography system or glass column with a stopcock

-

Fraction collector or test tubes

-

Rotary evaporator

Preparation of the Mobile Phase

-

Prepare a stock solution of 100% Hexanes (Eluent A) and 100% Ethyl Acetate (Eluent B).

-

Degas the solvents if using an automated flash chromatography system.

Thin-Layer Chromatography (TLC) Analysis

-

Dissolve a small amount of the crude product in a few drops of DCM or ethyl acetate.

-

Spot the solution onto a TLC plate.

-

Develop the TLC plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to determine the optimal mobile phase composition for separation. The ideal system should provide a good separation between the product spot (aim for an Rf of 0.3-0.5) and any impurities.

Column Packing

-

Slurry Packing (recommended):

-

In a beaker, mix the required amount of silica gel with the initial mobile phase (e.g., 100% hexanes or a low polarity mixture) to form a slurry.

-

Pour the slurry into the chromatography column.

-

Open the stopcock to allow the solvent to drain, settling the silica bed. Gently tap the column to ensure even packing.

-

Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

-

-

Dry Packing:

-

Fill the column with dry silica gel.

-

Gently tap the column to ensure a packed bed.

-

Add the mobile phase slowly, allowing it to percolate through the silica gel.

-

Sample Loading

-

Dry Loading (preferred for better resolution):

-

Dissolve the crude product in a minimal amount of a volatile solvent like DCM.

-

Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

-

Carefully add this powder to the top of the packed column.

-

-

Wet Loading:

-

Dissolve the crude product in a minimal amount of the initial mobile phase.

-

Using a pipette, carefully load the solution onto the top of the column.

-

Elution and Fraction Collection

-

Begin elution with a low polarity mobile phase (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

-

Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 40% ethyl acetate over several column volumes.[7]

-

Collect fractions in test tubes or a fraction collector.

-

Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light or with a stain.

Product Isolation

-

Combine the fractions that contain the pure product as determined by TLC analysis.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

-

Determine the yield and assess the purity of the final product using analytical methods such as NMR, LC-MS, or HPLC.

Visualizations

Caption: Workflow for Chromatographic Purification.

Caption: Logical Relationship in Chromatography.

References

Application Notes and Protocols: Palladium-Catalyzed Amination of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates targeting various receptors and enzymes. The synthesis of diverse libraries of N-arylpiperazine derivatives is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and have limited substrate scope.[1][2][3]

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reaction of tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate with a range of primary and secondary amines. This reaction enables the efficient synthesis of a variety of N-substituted 2-(3-aminophenyl)piperazine derivatives, which are valuable intermediates in drug discovery programs.

Reaction Principle

The reaction proceeds via a palladium-catalyzed cross-coupling mechanism, commonly known as the Buchwald-Hartwig amination. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst.[2][4] The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.

Core Reaction Scheme

Caption: General scheme for the Buchwald-Hartwig amination.

Data Presentation: Reaction of this compound with Various Amines

The following table summarizes representative reaction conditions and outcomes for the palladium-catalyzed amination of this compound with a selection of primary and secondary amines. These examples are based on established protocols for similar aryl bromides and serve as a guide for reaction optimization.

| Amine | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Secondary Amines | ||||||

| Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | 100 | 12 | 95 |

| Piperidine | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 92 |

| N-Methylaniline | Pd₂(dba)₃ (1) / BrettPhos (2) | Cs₂CO₃ | Toluene | 90 | 18 | 88 |

| Primary Amines | ||||||

| n-Butylamine | Pd(OAc)₂ (2) / BINAP (3) | NaOtBu | Toluene | 100 | 24 | 85 |

| Aniline | Pd₂(dba)₃ (2) / Xantphos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 20 | 89 |

| Benzylamine | Pd(OAc)₂ (2) / DavePhos (4) | LHMDS | THF | 80 | 12 | 91 |

Note: The presented yields are illustrative and based on typical outcomes for Buchwald-Hartwig aminations of similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination

The following is a general protocol for the palladium-catalyzed amination of this compound. This procedure should be adapted and optimized for each specific amine coupling partner.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

-

Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Protocol:

-

To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).

-

Add the base (1.5-2.5 equiv).

-

Evacuate and backfill the Schlenk tube with the inert gas (repeat three times).

-

Add the anhydrous solvent via syringe.

-

Add the amine (1.1-1.5 equiv) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-